![molecular formula C25H22F3N3O3S B2729508 N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 865655-95-4](/img/no-structure.png)

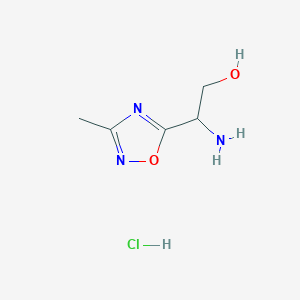

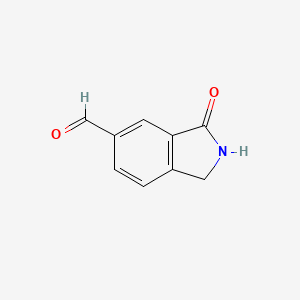

N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H22F3N3O3S and its molecular weight is 501.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Researchers have developed various synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, which are closely related to the chemical structure of interest. These compounds have been prepared using versatile synthons, demonstrating the adaptability of synthesis methods for thieno[2,3-d]pyrimidine derivatives, which may include compounds similar to the one specified (El-Meligie et al., 2020).

Biological Applications

- A study on thieno[2,3-d]pyrimidine derivatives evaluated their antimicrobial activity, revealing that certain compounds exhibited more activity than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa. This highlights the potential of thieno[2,3-d]pyrimidine derivatives, including those structurally related to the compound , as effective antimicrobial agents (Kolisnyk et al., 2015).

Potential for Targeting Specific Biological Pathways

- Research into the functionalization of thieno[2,3-d]pyrimidinedione cores, including the development of 5-carboxamide-6-aryl analogues, has provided insights into the potential bioavailability of these scaffolds. Such studies are crucial for understanding how modifications to the thieno[2,3-d]pyrimidine core can affect biological activity and target specificity, possibly including the design of compounds for inhibiting specific transporters or enzymes (O'Rourke et al., 2018).

Inhibition of Transcription Factors

- Investigations into the inhibition of NF-kappaB and AP-1 gene expression by thieno[2,3-d]pyrimidine derivatives reveal the significance of the pyrimidine portion of the molecule. Structural modifications on this core have shown varying impacts on cellular activity, indicating the potential for designing inhibitors targeting these transcription factors, which play a pivotal role in inflammatory responses and cancer (Palanki et al., 2000).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxo-3-(2-trifluoromethylphenyl)thieno[2,3-d]pyrimidine-5-carboxylic acid with N,N,5-trimethyl-3-(3-methylbenzyl)malonamide followed by cyclization and subsequent N-methylation.", "Starting Materials": [ "2-amino-4,6-dioxo-3-(2-trifluoromethylphenyl)thieno[2,3-d]pyrimidine-5-carboxylic acid", "N,N,5-trimethyl-3-(3-methylbenzyl)malonamide", "Methylation reagent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxo-3-(2-trifluoromethylphenyl)thieno[2,3-d]pyrimidine-5-carboxylic acid with N,N,5-trimethyl-3-(3-methylbenzyl)malonamide in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide intermediate.", "Step 2: Cyclization of the amide intermediate using a cyclization agent such as POCl3 or SOCl2 to form the thieno[2,3-d]pyrimidine ring.", "Step 3: N-methylation of the resulting compound using a methylation reagent such as methyl iodide or dimethyl sulfate to form the final product, N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide." ] } | |

Numéro CAS |

865655-95-4 |

Formule moléculaire |

C25H22F3N3O3S |

Poids moléculaire |

501.52 |

Nom IUPAC |

N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C25H22F3N3O3S/c1-14-8-7-9-16(12-14)13-30-23-19(15(2)20(35-23)22(33)29(3)4)21(32)31(24(30)34)18-11-6-5-10-17(18)25(26,27)28/h5-12H,13H2,1-4H3 |

Clé InChI |

VZYORQCKABCUOL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CN2C3=C(C(=C(S3)C(=O)N(C)C)C)C(=O)N(C2=O)C4=CC=CC=C4C(F)(F)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-(2-methoxyphenyl)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2729430.png)

![(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide](/img/structure/B2729433.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide](/img/structure/B2729434.png)

![Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2729438.png)

![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-[1-(4-methylphenyl)ethyl]benzamide](/img/structure/B2729440.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2729442.png)